Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate
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Overview
Description
“Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of 2-aminobenzoic acid derivatives . For instance, 3-phenylquinazoline-2,4 (1 H ,3 H )-dithione, a derivative of quinazolinone, was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a fused heterocyclic system . The quinazoline ring forms a dihedral angle with the phenyl ring . The terminal methyl group can be disordered by a rotation of about 60 degrees .Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions. An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
- EOPQ has shown promise as a potential drug candidate. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceuticals. Its quinazolinone scaffold may serve as a starting point for developing anticancer, antimicrobial, or anti-inflammatory agents .
- In recent years, EOPQ has gained attention in the field of photocatalysis. Under light irradiation, it can participate in oxidative processes, leading to the synthesis of valuable compounds. For instance, researchers have used EOPQ as a substrate to prepare lactone derivatives via photocatalytic oxidation .
Medicinal Chemistry and Drug Development
Photocatalysis and Organic Synthesis
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of pharmacological activities . They are essentially used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents .
Mode of Action
It’s worth noting that the quinazolinone nucleus is a crucial component in many biologically active compounds . The interaction of this compound with its targets could lead to various changes at the molecular level, potentially influencing a range of biological processes.
Biochemical Pathways
Quinazolinone derivatives have been found to interact with a variety of biochemical pathways, influencing a range of physiological processes .
Result of Action
Given the broad range of activities associated with quinazolinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-4-29-19(26)14-9-11-15(12-10-14)22-20(27)24-18-16-7-5-6-8-17(16)23-21(28)25(18)13(2)3/h5-13H,4H2,1-3H3,(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFJHZHRNLYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate |
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